Cyclohexyldimethoxymethylsilane is an organosilicon compound with the chemical formula C₉H₂₀O₂Si and a CAS number of 17865-32-6. It consists of a cyclohexyl group attached to a silicon atom, which is further bonded to two methoxy groups and a methylene group. This structure provides unique properties that make it valuable in various chemical applications. Cyclohexyldimethoxymethylsilane is primarily recognized for its role as an external electron donor in polymerization processes, particularly in the production of polypropylene, where it enhances polymer characteristics and efficiency .
Cyclohexyl(dimethoxy)methylsilane functions as a polymerization control agent, influencing the structure and properties of polymers. It can be used in two ways:
When employed as a solid catalyst, cyclohexyl(dimethoxy)methylsilane facilitates the production of insoluble polymers. This property holds potential for applications in various research areas, such as the development of advanced membranes and coatings Source: [Biosynth FC61181 product page: ].
The compound can also act as a catalyst for the polymerization of aromatic hydrocarbons, which are organic compounds containing benzene rings. This opens avenues for research in the synthesis of novel and functional polymeric materials Source: [Biosynth FC61181 product page: ].
Recent research suggests potential applications of cyclohexyl(dimethoxy)methylsilane in the field of biochemistry. Studies have shown that the compound can:
Cyclohexyldimethoxymethylsilane can be synthesized through several methods:
Cyclohexyldimethoxymethylsilane has several important applications:
Interaction studies involving cyclohexyldimethoxymethylsilane focus on its reactivity with various substrates. Research indicates that it interacts favorably with hydroxyl groups, allowing for selective protection during chemical synthesis. This selectivity is crucial for multi-step synthesis processes where specific functional groups need to remain unreacted while others are modified .
Additionally, studies on its hydrolysis behavior reveal insights into how this compound behaves in humid environments, which is essential for applications where moisture exposure is inevitable .
Cyclohexyldimethoxymethylsilane shares similarities with various organosilicon compounds. Here are some comparable compounds:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Dimethoxy(methyl)silane | C₃H₈O₂Si | Used as a coupling agent; lower molecular weight |
| Trimethylsilane | C₃H₉Si | Commonly used as a precursor in silicon chemistry |
| Cyclopentyldimethoxysilane | C₉H₁₈O₂Si | Similar structure; used in similar applications |
| Phenyltrimethoxysilane | C₉H₁₂O₃Si | Used for surface modification; aromatic stability |
Cyclohexyldimethoxymethylsilane's uniqueness lies in its cyclohexyl group which provides enhanced stability and reactivity compared to other similar compounds. Its specific application as an external electron donor catalyst distinguishes it from simpler silanes that do not exhibit this functionality .
Cyclohexyldimethoxymethylsilane functions as an external electron donor in the fourth and fifth generation Ziegler-Natta catalyst systems, where it is added during the polymerization stage together with the aluminum alkyl cocatalyst [2]. The compound exhibits strong electron donating ability through its two methoxy groups, which can coordinate to electron-deficient metal centers. The cyclohexyl group provides steric hindrance that influences the selectivity of coordination sites, while the dimethoxymethyl functionality serves as the primary electron donating moiety [3].
In the catalyst system, cyclohexyldimethoxymethylsilane preferentially binds to magnesium atoms on the (110) surface of the magnesium chloride support, effectively blocking titanium tetrachloride coordination at random active sites . This selective coordination mechanism is crucial for achieving high isotacticity in polypropylene production, as it limits the formation of atactic polymer chains while promoting isospecific polymerization.
The addition of cyclohexyldimethoxymethylsilane as an external electron donor significantly enhances catalytic activity in propylene polymerization. Research demonstrates that catalyst systems incorporating this compound achieve activities ranging from 69 to 150 kg polypropylene per gram of titanium per hour, representing a substantial improvement over systems without external donors [2]. This enhancement is attributed to the stabilization of active titanium species and the optimization of the electronic environment around the metal centers.
The compound's effectiveness is particularly pronounced in fourth generation Ziegler-Natta catalysts, where it works synergistically with internal electron donors such as diethyl 2,3-diisopropylsuccinate. The combination results in catalyst systems that maintain high activity while achieving excellent stereoregularity, with isotacticity indices exceeding 95 percent [4] [5].
Cyclohexyldimethoxymethylsilane exerts its stereoregulating effect through multiple mechanisms operating at the molecular level. The primary mechanism involves the selective coordination to specific active sites on the catalyst surface, effectively deactivating non-stereospecific centers while preserving and enhancing isospecific active sites [6]. This selective interaction is facilitated by the steric bulk of the cyclohexyl group, which prevents coordination to certain geometric configurations of the active sites.
The compound also influences the electronic environment of the titanium centers, increasing electron density and promoting more selective monomer insertion. Computational studies reveal that the presence of cyclohexyldimethoxymethylsilane increases the electron density on titanium from 0.85 to 0.92 electron units, while simultaneously reducing the activation energy for stereospecific insertion from 28.4 to 24.2 kcal/mol [7].
The catalytic performance of cyclohexyldimethoxymethylsilane is intimately connected to its molecular structure, with each structural component contributing to its overall effectiveness. The cyclohexyl group provides significant steric hindrance, which is essential for discriminating between different active site geometries on the catalyst surface. This steric effect is quantified by comparing the performance with other silane donors: cyclohexyldimethoxymethylsilane achieves 96.1 percent isotacticity, while the less sterically hindered diphenyldimethoxysilane achieves only 93.6 percent isotacticity [8].
The dimethoxymethyl functionality serves as the primary electron donating group, with the two methoxy groups capable of chelating coordination to metal centers. This bidentate coordination mode provides enhanced binding stability compared to monodentate donors, resulting in improved catalyst performance and reduced leaching during polymerization. The methylene bridge between the silicon atom and the cyclohexyl group provides optimal geometric spacing for effective coordination while maintaining structural rigidity .
The binding energy of cyclohexyldimethoxymethylsilane to the catalyst surface shows a strong correlation with polymerization productivity. Theoretical calculations indicate that the compound exhibits a binding energy of 25.8 kcal/mol to magnesium chloride surfaces, which is optimal for achieving high catalyst activity while maintaining good stereocontrol [4]. This binding energy is sufficient to ensure stable coordination during polymerization conditions but not so strong as to prevent necessary dynamic exchange processes.
Comparative studies with other external donors reveal that compounds with binding energies in the range of 24-28 kcal/mol demonstrate the best balance between activity and stereospecificity. Cyclohexyldimethoxymethylsilane falls within this optimal range, explaining its superior performance compared to weaker donors like methyltrimethoxysilane (binding energy 18.5 kcal/mol) or stronger donors that may overstabilize the catalyst system [9].
When compared to other commonly used external electron donors, cyclohexyldimethoxymethylsilane consistently demonstrates superior performance across multiple metrics. In direct comparisons, the compound achieves higher catalytic activities than diphenyldimethoxysilane (69 vs 47 kg PP/g Ti·h) and superior isotacticity compared to methyltrimethoxysilane (96.1 vs 91.2 percent) [8]. The molecular weight control capabilities are also excellent, with the compound producing polypropylene with molecular weights of 17.8 × 10⁴ and narrow polydispersity indices of 4.8.
The compound's performance is particularly noteworthy in its ability to maintain high activity while achieving excellent stereoregularity, a combination that is challenging to achieve with many other external donors. This dual excellence stems from its optimal balance of steric hindrance and electron donating ability, allowing it to selectively enhance isospecific active sites while maintaining sufficient reactivity for high polymerization rates [10].
Cyclohexyldimethoxymethylsilane exhibits strong synergistic effects when used in combination with aluminum alkyl cocatalysts, particularly triethylaluminum. The interaction between the silane donor and the aluminum cocatalyst creates a complex equilibrium that optimizes the electronic and steric environment around the active titanium centers [11]. This synergy is manifested in enhanced catalyst stability, improved hydrogen response, and better molecular weight control.
The compound's compatibility with various cocatalyst systems makes it particularly valuable in industrial applications where process flexibility is important. Research demonstrates that cyclohexyldimethoxymethylsilane maintains its effectiveness across a range of aluminum to titanium ratios, with optimal performance typically achieved at aluminum to titanium ratios of 200:1 [12]. The synergistic effect is also evident in the compound's ability to work effectively with both internal and external electron donor systems.
The coordination chemistry of cyclohexyldimethoxymethylsilane at active sites involves complex interactions between the silicon-bound methoxy groups and the metal centers on the catalyst surface. Infrared spectroscopy studies reveal that the compound coordinates primarily through its methoxy oxygen atoms, with characteristic shifts in the carbon-oxygen stretching frequencies indicating strong metal-oxygen interactions [5]. The coordination geometry is predominantly bidentate, with both methoxy groups participating in binding to adjacent metal centers.
X-ray photoelectron spectroscopy data confirm that the presence of cyclohexyldimethoxymethylsilane increases the electron density around titanium centers, with the titanium 2p3/2 binding energy shifting from 458.8 eV to 458.3 eV upon donor coordination [5]. This electronic enrichment facilitates more selective monomer coordination and insertion, contributing to the enhanced stereospecificity observed in polymerization reactions.
The electronic effects of cyclohexyldimethoxymethylsilane on titanium centers are multifaceted and contribute significantly to its effectiveness as an external electron donor. The compound increases the electron density on titanium centers through σ-donation from the methoxy oxygen atoms, while simultaneously providing π-back-bonding stabilization through empty silicon d-orbitals [7]. This electronic modulation results in titanium centers that are more selective for monomer coordination and insertion.
Computational studies using density functional theory reveal that the presence of cyclohexyldimethoxymethylsilane modifies the frontier molecular orbitals of the titanium centers, raising the energy of the highest occupied molecular orbital and lowering the energy of the lowest unoccupied molecular orbital [13]. These electronic changes facilitate more efficient monomer activation and reduce the energy barrier for stereospecific insertion processes.
The stereospecificity enhancement mechanisms of cyclohexyldimethoxymethylsilane operate through both electronic and steric pathways. The primary mechanism involves the selective deactivation of non-stereospecific active sites through preferential coordination to specific surface geometries. Mechanistic studies indicate that the compound reduces the population of aspecific active sites from 25 percent to 10 percent while maintaining or enhancing the activity of isospecific sites [6].
The steric influence of the cyclohexyl group creates a chiral environment around the active site that favors the formation of isotactic polypropylene. This steric control is complemented by electronic effects that stabilize the transition states leading to isotactic insertion while destabilizing those leading to atactic or syndiotactic insertion. The combination of these effects results in polypropylene with isotacticity indices exceeding 95 percent and highly controlled tacticity distributions [14].
Irritant;Environmental Hazard